Conopressin G
Overview
Description
Mechanism of Action
Target of Action
Conopressin G, a molluscan vasopressin-like peptide, primarily targets the command neurons mediating respiratory pumping in Aplysia Californica . These neurons, known as the R25 and L25 cells, are situated at the roots of the branchial and siphon nerves . They possess endogenous pacemaker activity and make extensive reciprocal electrical and excitatory chemical connections among themselves .
Mode of Action
This compound interacts with its targets by increasing the burst frequency in the R25/L25 cells . This effect is direct and not mediated via other neurons (e.g., R20 and R15) that are known to modulate the activity of this network .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the spontaneous gill movements (SGMs) in Aplysia Californica . SGMs are a prime component of Aplysia’s respiratory cycle . The frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . This compound increases the frequency of SGMs up to fourfold .
Pharmacokinetics
It is known that the effects of this compound persist for at least 25 minutes following washout . This suggests that the compound has a relatively long duration of action.
Result of Action
The primary result of this compound’s action is the increased frequency of SGMs . This effect is thought to play a role in the mediation of the behavioral state associated with food satiation . Additionally, this compound suppresses the gill withdrawal reflex behavior patterns .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Furthermore, long-lasting changes in SGM frequency occur in response to sudden changes in illumination and food presentation .
Biochemical Analysis
Biochemical Properties
Conopressin G interacts with various enzymes, proteins, and other biomolecules in Aplysia californica. It has been shown to increase the frequency of spontaneous gill movements (SGMs), a key component of the respiratory cycle of Aplysia californica . The frequency of SGMs is also increased in vitro by the superfusion of this compound .
Cellular Effects
This compound has been shown to suppress the gill withdrawal reflex (GWR) behavior patterns in Aplysia californica . It also influences cell function by facilitating synaptic transmission at the sensory neuron to motor neuron synapse and reversing low-frequency homosynaptic depression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It potentiates frequency-dependent spike broadening, reduces spike threshold, and reduces accommodation . It also suppresses a voltage-dependent outward K+ current .
Temporal Effects in Laboratory Settings
The effects of this compound persist for at least 25 minutes following washout . This suggests that this compound has a relatively long-lasting effect on cellular function.
Preparation Methods
Conopressin G is typically synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound amino acid, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The final product is cleaved from the resin and purified using high-performance liquid chromatography
Chemical Reactions Analysis
Conopressin G undergoes various chemical reactions, including oxidation and reduction. The peptide contains disulfide bonds, which can be cleaved through reduction reactions using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine . Oxidation reactions can reform these disulfide bonds, often using reagents like hydrogen peroxide or iodine . These reactions are crucial for studying the structural and functional properties of this compound.
Scientific Research Applications
Conopressin G has several scientific research applications, particularly in neurobiology and pharmacology. It has been shown to modulate sensory neurons and synaptic transmission in Aplysia californica, making it a valuable tool for studying neural circuits and behavior . Additionally, this compound has been used to investigate the mechanisms of vasopressin-like peptides in invertebrates, providing insights into the evolutionary conservation of these signaling molecules . Its ability to target specific receptors also makes it a potential lead compound for drug development .
Comparison with Similar Compounds
Conopressin G is similar to other vasopressin-like peptides, such as lys-conopressin-G and arg-conopressin-S, which are also derived from the venom of Conus species . These peptides share structural similarities, including the presence of disulfide bonds and a cyclic structure. this compound is unique in its specific effects on the neural circuits of Aplysia californica, which are not observed with other vasopressin-like peptides . This uniqueness makes this compound a valuable tool for studying the specific roles of vasopressin-like peptides in neural modulation.
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBWHGCQCOZPM-YHDADAAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71N15O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111317-91-0 | |
Record name | Conopressin G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 111317-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main behavioral effects of Conopressin G in Aplysia californica?
A1: this compound has been shown to significantly impact gill behaviors in Aplysia californica. Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity of gill motor neurons. [] Furthermore, this compound increases the frequency of spontaneous gill movements and the activity of interneuron II, which is correlated with these movements. [] These effects bear a strong resemblance to the behavioral changes observed during the food-aroused state in Aplysia. []
Q2: How does this compound interact with neurons at the cellular level?
A2: this compound interacts with Aplysia californica sensory neurons in a complex manner. While its behavioral effects suggest a suppression of gill withdrawal, its action on central sensory neurons and their synapses with motor neurons tells a different story. this compound actually facilitates synaptic transmission at this synapse and counteracts low-frequency homosynaptic depression. [] Moreover, it enhances frequency-dependent spike broadening, lowers spike threshold, and reduces accommodation. []
Q3: What is the molecular mechanism underlying this compound's effects on neurons?
A3: this compound appears to exert its effects on sensory neurons by suppressing a voltage-dependent outward K+ current. [] This particular current is also inhibited by Co2+ and Ba2+ but shows resistance to tetraethylammonium and 4-aminopyridine. [] Interestingly, this compound's effects on sensory neurons are dependent on the presence of extracellular calcium (Ca2+). The effects are absent when Ca2+ is removed from the saline solution, replaced with a low-Ca2+, high-Mg2+ saline, or when other methods known to impair synaptic transmission are employed. [] These findings suggest that this compound's influence is mediated through a polysynaptic pathway that acts upon the sensory neurons. []
Q4: Beyond Aplysia, has this compound been identified in other organisms?
A4: Yes, this compound, originally discovered in cone snail venom, has also been found in the ganglia of the sea hare Aplysia kurodai. [] This suggests a broader role for this peptide beyond its presence in venomous organisms.
Q5: What is known about the structure of this compound?
A5: this compound is a peptide, specifically a nonapeptide, meaning it is composed of nine amino acids. [] It is structurally similar to vasopressin, a hormone found in mammals. [] The precise sequence of amino acids and the presence of a disulfide bridge are crucial for its biological activity. [] Researchers have successfully synthesized this compound and various analogs, allowing for a deeper understanding of its structure-activity relationships. [, , ]
Q6: Are there any known post-translational modifications of this compound and what is their significance?
A6: Yes, like many peptides, this compound undergoes crucial post-translational modifications that impact its biological activity. [] Two key modifications are the formation of a disulfide bond between two cysteine residues and C-terminal amidation. [] These modifications are essential for the peptide's interaction with its receptors and subsequent downstream effects. []
Q7: Have receptors for this compound been identified?
A7: Yes, two receptors for this compound, named apVTR1 and apVTR2, have been identified in Aplysia californica. [] These receptors are activated by this compound, leading to the observed physiological responses. [] The identification of these receptors provides a framework for understanding the molecular mechanisms underlying this compound's actions in this organism. []
Q8: How does the structure of this compound influence its activity?
A8: The structure of this compound is intimately linked to its activity. Modifications to the peptide's amino acid sequence, particularly within the disulfide bond region, significantly impact its potency. [] Alanine substitution studies have revealed that even a single amino acid change can diminish the peptide's ability to activate its receptors. [] This highlights the importance of specific amino acid residues in this compound's ability to bind to and activate its target receptors. []
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